3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(oxetan-3-yl)pyrazole: : Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: : Lacks the oxetan-3-yl and dimethyl groups.
Uniqueness
The uniqueness of 3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its similar counterparts.
Biological Activity
3,5-Dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS No. 2144759-94-2) is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C14H23BN2O3, with a molecular weight of 278.16 g/mol. The structure includes a pyrazole ring and an oxetane moiety, which may contribute to its biological properties. The compound is characterized by high purity (97%) and is typically stored under specific conditions to maintain stability.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes that involve the reaction of pyrazole derivatives with oxetane and boron-containing reagents. The one-pot synthesis method has been reported to yield high purity products efficiently .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated significant activity against liver and lung carcinoma cells. For instance, compounds derived from similar pyrazole structures exhibited IC50 values in the range of 5.35 µM to 8.74 µM against these cell lines, indicating promising anticancer potential .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxaborolane group may enhance interactions with biological targets involved in cell proliferation and survival pathways.
Study on Cytotoxicity
In a comparative study involving various pyrazole derivatives, this compound was found to be less toxic to normal lung fibroblast cells (MRC-5) compared to standard chemotherapeutic agents like Cisplatin. This suggests a favorable safety profile while retaining efficacy against cancer cells .
Structure-Activity Relationship (SAR)
Research on related pyrazole compounds has indicated that modifications in the molecular structure can significantly influence biological activity. For example, the introduction of different substituents on the pyrazole ring has been shown to enhance selectivity and potency against specific cancer types .
Comparative Biological Activity Table
Properties
IUPAC Name |
3,5-dimethyl-1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-9-12(10(2)17(16-9)11-7-18-8-11)15-19-13(3,4)14(5,6)20-15/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFODZYSUOCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3COC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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